Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate (CAS: 1822621-48-6) is a heterocyclic compound with the molecular formula C₉H₆INO₂S and a molecular weight of 335.13 g/mol . The iodine atom at the 3-position introduces significant steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C9H6INO2S |
|---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6INO2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,1H3 |
InChI Key |
XFGQGROHJWJCMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate typically involves the iodination of a thienopyridine precursor. One common method involves the reaction of a thienopyridine derivative with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thienopyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Require palladium catalysts and ligands, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Synthesis of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
The synthesis of this compound typically involves the use of palladium-catalyzed cross-coupling reactions. The compound can be synthesized through the Suzuki-Miyaura coupling method, where the appropriate boronic acid derivatives are reacted with 3-iodothieno[2,3-b]pyridine-2-carboxylic acid derivatives under specific conditions to yield the desired methyl ester. This method allows for the introduction of various substituents on the aromatic ring, which can enhance biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. These compounds exhibited significant growth inhibition with minimal effects on non-tumorigenic cells, suggesting a selective action against cancer cells.
Key Findings:
- Growth Inhibition: Compounds such as 2e demonstrated a GI50 concentration of approximately 13 μM in inhibiting cell proliferation in TNBC models.
- Mechanism of Action: The compounds were found to induce cell cycle arrest at the G0/G1 phase while decreasing the S phase population, indicating a disruption in cellular proliferation pathways.
- In Vivo Efficacy: In ovo models using chick chorioallantoic membrane assays showed that these compounds could significantly reduce tumor size when grafted with TNBC cells.
Potential Therapeutic Applications
Given its promising biological activities, this compound could be developed for various therapeutic applications:
Cancer Therapy
The primary application is in targeted cancer therapy, particularly for aggressive forms like TNBC. The ability to selectively inhibit tumor growth while sparing normal cells makes it an attractive candidate for further development.
Antiangiogenic Properties
Some derivatives have been noted for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. This suggests potential use in therapies aimed at preventing tumor vascularization.
Case Studies and Research Insights
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Identified several derivatives with significant growth inhibition in TNBC cell lines with low toxicity to normal cells. |
| Study B | Mechanistic Insights | Demonstrated cell cycle arrest and apoptosis induction in treated TNBC cells through flow cytometry analysis. |
| Study C | In Vivo Efficacy | Showed reduced tumor size in chick chorioallantoic membrane assays when treated with selected thienopyridine derivatives. |
Mechanism of Action
The mechanism of action of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is not well-documented. its derivatives, particularly those used as kinase inhibitors, typically function by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Crystallographic and Structural Insights
- Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate forms planar thienopyridine rings with the amino and carbonyl groups nearly coplanar. The ethyl group is perpendicular to the ring (torsion angle: -90.5°) .
- Hydrogen Bonding: Amino derivatives exhibit intermolecular N–H⋯O/N interactions, creating zigzag layers in the crystal lattice .
Key Research Findings
- Electronic Effects : Iodine’s electron-withdrawing nature increases electrophilicity at the 2-carboxylate group, enhancing reactivity in cross-coupling reactions .
- Biological Potency: Amino and aryloxy derivatives show superior anticancer activity compared to halogenated analogs, likely due to improved target binding .
- Structural Flexibility : Ethyl esters exhibit higher conformational flexibility than methyl esters, impacting solubility and bioavailability .
Biological Activity
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and findings from relevant studies.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving thienopyridine derivatives. The synthesis often employs techniques such as Suzuki-Miyaura coupling and azidation reactions to introduce functional groups that enhance biological activity.
Table 1: Synthesis Methods for Thienopyridine Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | C-C coupling reaction using boronates | Varies |
| Azidation | Conversion of amines to azides | Varies |
| Huisgen Cycloaddition | Reaction between azides and alkynes | Varies |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In particular, studies have focused on its effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
- Cell Viability and Proliferation : The compound was tested for its ability to inhibit cell growth in TNBC cell lines using the sulforhodamine B (SRB) assay. Results showed a GI50 concentration of approximately 13 μM, leading to a notable decrease in viable cell numbers and proliferation rates compared to controls .
- Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound increased the G0/G1 phase population while decreasing cells in the S phase, suggesting an interference with the cell cycle. This effect is critical for its potential as an anticancer agent .
Toxicity Assessment
The compound's toxicity was assessed against non-tumorigenic mammary epithelial cells (MCF-12A). The results indicated minimal toxicity at effective concentrations, highlighting its selectivity for cancer cells over normal cells . This selectivity is crucial for developing safer therapeutic options.
3. Case Studies and Findings
Several studies have explored the biological implications of thienopyridine derivatives, including this compound:
- In Vivo Studies : In ovo chick chorioallantoic membrane (CAM) assays demonstrated that treatment with this compound significantly reduced tumor size when grafted with TNBC cells, reinforcing its potential as an effective therapeutic agent in vivo .
- Comparative Studies : Similar compounds have been evaluated for their biological activities, revealing a spectrum of effects ranging from antiviral to anticancer properties. For instance, other thienopyridine derivatives have shown promising results against various cancer types due to their ability to inhibit specific kinases involved in tumor growth .
4. Conclusion
This compound represents a promising candidate in the search for effective anticancer agents. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structural properties for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
